1-[2-(cyclopropylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
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Overview
Description
1-[2-(cyclopropylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is a complex organic compound that features a unique combination of cyclopropylmethyl, tetrahydroisoquinoline, and triazole moieties
Preparation Methods
The synthesis of 1-[2-(cyclopropylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride involves multiple steps, typically starting with the preparation of the tetrahydroisoquinoline core. This is followed by the introduction of the cyclopropylmethyl group and the triazole ring. Common synthetic routes include:
Cyclization reactions: Utilizing formic acid, iron powder, and NH4Cl as additives to reduce nitro groups and effect imidazole cyclization.
Microwave-assisted synthesis: This method increases yield and reduces reaction time significantly.
Industrial production methods often involve optimizing these reactions for scale, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[2-(cyclopropylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate or chromium trioxide.
Reduction: Employing hydrogen gas in the presence of palladium on carbon.
Substitution: Halogenation reactions using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Coupling reactions: Such as Suzuki-Miyaura coupling using boron reagents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(cyclopropylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds include:
- N-(cyclopropylmethyl)-1,2,2a,3,4,5-hexahydro-4-acenaphthylenamine hydrochloride .
- (Cyclopropylmethyl)isopropylamine hydrochloride .
Compared to these compounds, 1-[2-(cyclopropylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is unique due to its combination of cyclopropylmethyl, tetrahydroisoquinoline, and triazole moieties, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H21ClN4O2 |
---|---|
Molecular Weight |
348.8 g/mol |
IUPAC Name |
1-[2-(cyclopropylmethyl)-3,4-dihydro-1H-isoquinolin-5-yl]-5-methyltriazole-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C17H20N4O2.ClH/c1-11-16(17(22)23)18-19-21(11)15-4-2-3-13-10-20(8-7-14(13)15)9-12-5-6-12;/h2-4,12H,5-10H2,1H3,(H,22,23);1H |
InChI Key |
SMJYWXLLIMPDIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC3=C2CCN(C3)CC4CC4)C(=O)O.Cl |
Origin of Product |
United States |
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